5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with 2-fluorobenzoyl chloride to introduce the fluorophenyl group. The final step involves the formation of the pyrrolone ring through an intramolecular cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved include inhibition of key enzymes in metabolic pathways and interaction with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: Known for their biological activities and used in similar applications.
Indole derivatives: Possess diverse biological activities and are used in medicinal chemistry.
Pyrazoline derivatives: Known for their neurotoxic potentials and various pharmacological activities.
Uniqueness
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18FN3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H18FN3O3S/c1-27-17-8-7-12(9-18(17)28-2)14-11-29-21(24-14)19-16(26)10-25(20(19)23)15-6-4-3-5-13(15)22/h3-9,11,23,26H,10H2,1-2H3 |
InChI Key |
YAOWHWPABFNXJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4F)O)OC |
Origin of Product |
United States |
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